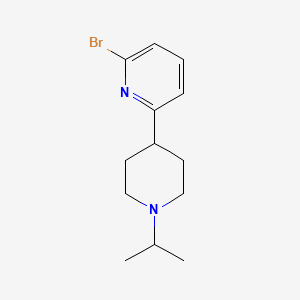

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine

Description

Molecular Structure and Classification

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine belongs to the broader category of heterocyclic aromatic compounds, specifically classified within the pyridine derivatives family. The compound exhibits a molecular formula of C₁₃H₁₉BrN₂ with a molecular weight of 283.21 grams per mole. The structural architecture of this compound demonstrates the characteristic six-membered aromatic pyridine ring as its central framework, which maintains the fundamental electronic properties associated with nitrogen-containing aromatic systems.

The molecular structure features a bromine atom positioned at the 2-position of the pyridine ring, directly adjacent to the nitrogen atom, which significantly influences the electronic distribution throughout the aromatic system. At the 6-position, the molecule incorporates a 1-isopropylpiperidin-4-yl substituent, creating a complex three-dimensional structure that combines the planar aromatic pyridine ring with the conformationally flexible saturated piperidine ring system. This structural arrangement results in a compound that exhibits both aromatic characteristics derived from the pyridine core and aliphatic properties from the piperidine substituent.

The compound manifests as a pale yellow solid under standard conditions, exhibiting a distinctive strong odor characteristic of substituted pyridine derivatives. The presence of two nitrogen atoms within the molecular framework - one within the aromatic pyridine ring and another in the saturated piperidine ring - contributes to the compound's basic properties and its ability to participate in various coordination and hydrogen-bonding interactions.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Pyridine Ring | Six-membered aromatic heterocycle | Provides aromatic stability and basicity |

| Bromine Substitution | Halogen at position 2 | Activates toward nucleophilic substitution |

| Piperidine Group | Saturated six-membered nitrogen heterocycle | Contributes conformational flexibility |

| Isopropyl Group | Branched alkyl substituent | Influences steric and lipophilic properties |

Chemical Nomenclature and Registry Information

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for substituted pyridine derivatives, designating the molecule as this compound. This nomenclature system clearly indicates the positions of substitution on the pyridine ring, with the numbering beginning at the nitrogen atom and proceeding around the ring in the direction that gives the lowest possible numbers to the substituents.

The compound has been assigned the Chemical Abstracts Service registry number 1316217-28-3, which serves as its unique identifier in chemical databases and literature. The MDL number MFCD19691491 provides an alternative identification system used in various chemical inventory and procurement systems. These registry numbers facilitate precise identification and tracking of the compound across different chemical databases and scientific publications.

The Simplified Molecular Input Line Entry System representation of the compound is documented as CC(N1CCC(C2=NC(Br)=CC=C2)CC1)C, which provides a linear text-based representation of the molecular structure that can be interpreted by computational chemistry software. This notation system enables efficient digital storage and communication of structural information while maintaining chemical accuracy.

An alternative nomenclature designation identifies the compound as 6-Bromo-1'-isopropyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl, which emphasizes the bipyridyl nature of the molecular framework when considering the saturated piperidine ring as a hydrogenated pyridine derivative. This alternative naming convention highlights the structural relationship between the two nitrogen-containing ring systems within the molecule.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| IUPAC | This compound | - |

| CAS | This compound | 1316217-28-3 |

| MDL | This compound | MFCD19691491 |

| Alternative | 6-Bromo-1'-isopropyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl | 1316217-28-3 |

Historical Context in Heterocyclic Chemistry

The development and study of pyridine derivatives trace their origins to the pioneering work of Scottish scientist Thomas Anderson in the mid-nineteenth century. Anderson's discovery of pyridine itself in 1849, through the high-temperature treatment of animal bones, established the foundation for understanding nitrogen-containing aromatic heterocycles. The name "pyridine" derives from the Greek word "pyr" meaning fire, reflecting the thermal conditions under which Anderson first isolated this fundamental heterocyclic compound.

The structural elucidation of pyridine was achieved through the collaborative yet competitive efforts of Wilhelm Körner and James Dewar in the 1860s and 1870s. Their work established that pyridine's structure relates directly to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom, providing the theoretical framework for understanding all subsequent pyridine derivatives. This structural insight proved crucial for the eventual development of complex substituted pyridines like this compound.

The synthetic chemistry of pyridine derivatives received significant advancement through Arthur Rudolf Hantzsch's work in 1881, when he developed the first major synthesis method for pyridine derivatives. Although Hantzsch's original method was characterized by low yields and cumbersome procedures, it established the fundamental principles for constructing pyridine ring systems through condensation reactions. This foundation was substantially improved by Russian chemist Aleksei Chichibabin in 1924, whose synthetic approach using formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts became the industrial standard for pyridine production.

The historical progression from simple pyridine to complex derivatives like this compound reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design. Modern pyridine derivatives incorporate multiple functional groups and heterocyclic systems, demonstrating the maturation of synthetic methodologies that allow for precise structural control and functional group tolerance.

| Historical Period | Key Development | Scientist | Significance |

|---|---|---|---|

| 1849 | Pyridine Discovery | Thomas Anderson | First isolation of pyridine heterocycle |

| 1869-1871 | Structural Elucidation | Wilhelm Körner, James Dewar | Established benzene-pyridine relationship |

| 1881 | First Synthetic Method | Arthur Rudolf Hantzsch | Developed condensation-based synthesis |

| 1924 | Industrial Synthesis | Aleksei Chichibabin | Efficient ammonia-aldehyde process |

Position in the Pyridine Derivatives Family

This compound occupies a distinctive position within the extensive family of pyridine derivatives, characterized by its dual nitrogen heterocyclic framework and halogen substitution pattern. The pyridine derivatives family encompasses a vast array of compounds ranging from simple methylpyridines to complex polycyclic systems, with applications spanning pharmaceuticals, agrochemicals, and materials science.

Within this family, the compound represents a sophisticated example of multi-substituted pyridines that incorporate both electron-withdrawing and electron-donating substituents. The bromine atom at the 2-position functions as an electron-withdrawing group that activates the pyridine ring toward nucleophilic substitution reactions, while the 1-isopropylpiperidin-4-yl group at the 6-position introduces significant steric bulk and additional basicity through its tertiary amine functionality.

The compound shares structural characteristics with several important pharmaceutical and biological pyridine derivatives, including niacin, nicotinamide, and vitamin B6, which represent fundamental examples of pyridine's role in biological systems. However, unlike these naturally occurring or simple synthetic derivatives, this compound demonstrates the modern approach to heterocyclic drug design, where multiple pharmacophoric elements are combined within a single molecular framework.

The physical properties of the compound, including its boiling point of 345.1±42.0 degrees Celsius at 760 millimeters of mercury and density of 1.3±0.1 grams per cubic centimeter, position it among the higher molecular weight pyridine derivatives. These properties reflect the increased molecular complexity compared to simple pyridine derivatives and indicate the compound's potential for specific applications requiring particular physical characteristics.

| Derivative Type | Example Compounds | Structural Features | Applications |

|---|---|---|---|

| Simple Alkylpyridines | 2-methylpyridine, 4-methylpyridine | Single alkyl substituents | Industrial solvents, chemical intermediates |

| Halopyridines | 2-bromopyridine, 3-chloropyridine | Halogen substituents | Synthetic intermediates, coupling reactions |

| Complex Derivatives | This compound | Multiple heterocycles, mixed substitution | Pharmaceutical intermediates, specialty chemicals |

| Biological Derivatives | Niacin, nicotinamide, vitamin B6 | Carboxyl, amide, alcohol groups | Vitamins, coenzymes, metabolic functions |

Properties

IUPAC Name |

2-bromo-6-(1-propan-2-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10(2)16-8-6-11(7-9-16)12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXISASHHSSCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis Steps

Step 1: Synthesis of 2-Bromo-6-aminopyridine

- Starting Materials : Pyridine, nitric acid, sulfuric acid, sodium nitrite, tin(II) chloride.

- Procedure : Nitrate pyridine to form 2-nitropyridine, then reduce the nitro group to an amine using tin(II) chloride in hydrochloric acid.

Step 2: Preparation of 1-Isopropylpiperidin-4-yl moiety

- Starting Materials : Piperidine, isopropyl bromide, sodium hydride.

- Procedure : Alkylate piperidine with isopropyl bromide in the presence of a base like sodium hydride.

Step 3: Coupling Reaction

- Starting Materials : 2-Bromo-6-aminopyridine, 1-isopropylpiperidin-4-yl derivative, palladium catalyst, ligand.

- Procedure : Perform a Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs of 2-bromo-6-substituted pyridines include:

2-Bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives (e.g., 7a-l) .

2-Bromo-6-(trifluoromethyl)pyridine .

2-Bromo-6-(furan-2-ylmethoxy)-pyridine .

Table 1: Structural and Physical Properties Comparison

*Target compound data inferred from structural analogs.

†Estimated based on molecular formula C29H21BrClN6 (compound 7c).

Physicochemical and Industrial Considerations

- Lipophilicity : The trifluoromethyl group increases hydrophobicity, favoring membrane penetration , while the piperidine moiety in the target compound may improve water solubility via protonation at physiological pH.

- Industrial Use : 2-Bromo-6-(trifluoromethyl)pyridine is commercially available at scale (≥97% purity) , whereas the imidazolyl-triazolylmethyl derivatives and target compound are likely niche research chemicals.

Biological Activity

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological and psychiatric disorders. Its unique structural features, including the bromine atom and the isopropylpiperidine moiety, suggest a promising profile for biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN2. The presence of the bromine atom at the 2-position of the pyridine ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The isopropylpiperidine substituent is known to improve binding affinity to various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The isopropylpiperidine moiety enhances its binding affinity, allowing it to modulate the activity of various targets, which may include neurotransmitter receptors and kinases involved in cell signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity. Preliminary studies have shown that it may inhibit key enzymes involved in neurological pathways, suggesting potential applications in drug development for conditions such as anxiety and depression.

Comparison with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine | Bromine at 5-position | Inhibits kinases involved in cancer progression |

| 5-Chloro-2-(1-isopropylpiperidin-3-yl)pyridine | Chlorine instead of bromine | Varies in receptor binding affinity |

| 5-Bromo-2-(1-piperidin-4-yl)pyridine | Piperidine at 4-position | Different pharmacological profile |

Case Studies

Case Study 1: Anticancer Activity

A study focusing on related pyridine derivatives explored their potential as dual c-Met/VEGFR-2 inhibitors. Although not directly involving this compound, findings suggested that compounds with similar structures could inhibit cell proliferation in cancer models, indicating a potential pathway for further investigation into this compound's anticancer properties .

Case Study 2: Neurological Applications

In another study, compounds featuring piperidine rings were assessed for their ability to modulate neurotransmitter systems. The results indicated that modifications to the piperidine structure could significantly affect binding affinity and efficacy at various receptors associated with mood regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis is recommended for improved efficiency, as it reduces reaction time and increases yield compared to traditional heating . Key parameters include solvent choice (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of precursors like brominated pyridines and substituted piperidines. Post-synthesis purification via flash chromatography (heptane/EtOAc gradients) ensures high purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology : Use H and C NMR to confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.4–8.4 ppm for pyridine rings) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELX programs) resolves 3D geometry, particularly the spatial arrangement of the isopropylpiperidine moiety .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

- Methodology : Screen for kinase inhibition using enzymatic assays (e.g., ATP-binding site competition) and cell-based viability tests (MTT assays). Focus on targets like EGFR or CDK2 due to the compound’s pyridine-piperidine pharmacophore, which mimics known kinase inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylpiperidine group influence reactivity in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling efficiencies using Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids. Steric hindrance from the isopropyl group may reduce coupling yields at the 2-bromo position, necessitating bulkier ligands (e.g., XPhos) to enhance catalytic activity .

Q. What computational approaches are used to predict binding modes with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with enzyme active sites. The bromine atom’s electronegativity and piperidine’s conformational flexibility are critical for hydrogen bonding and hydrophobic interactions . Validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodology : Use 2D NMR (COSY, NOESY) to distinguish between overlapping signals in aromatic regions. For example, NOE correlations between pyridine-H and piperidine-CH protons confirm spatial proximity, ruling out alternative regioisomers .

Q. What strategies address low solubility in biological assays, and how are pharmacokinetic properties optimized?

- Methodology : Introduce solubilizing groups (e.g., PEG chains) via post-synthetic modification or co-solvent systems (DMSO/PBS mixtures). LogP calculations (ChemAxon) guide structural tweaks to balance lipophilicity and aqueous solubility .

Data Contradiction Analysis

Q. How should conflicting results in biological activity across cell lines be interpreted?

- Methodology : Conduct dose-response curves (IC values) and assess off-target effects via kinome-wide profiling (Eurofins KinaseScan). Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP450), requiring knockdown/knockout models for validation .

Q. Why do crystallographic data sometimes conflict with computational predictions of molecular geometry?

- Methodology : Reconcile discrepancies by analyzing crystal packing effects (e.g., hydrogen-bonding networks in SHELXL-refined structures) versus gas-phase DFT calculations (Gaussian 09). Environmental factors (solvent, temperature) often account for conformational differences .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.